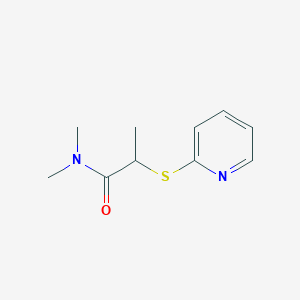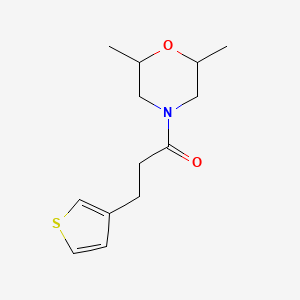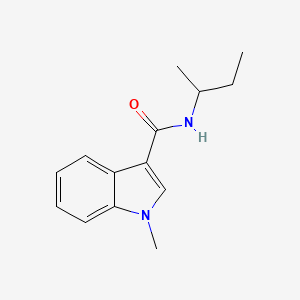
2-cyclopent-2-en-1-yl-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopent-2-en-1-yl-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "CPMA" and has been found to have several biochemical and physiological effects that make it an interesting subject for further research.
科学的研究の応用
CPMA has been found to have several potential applications in various fields of scientific research. One of the most promising applications of CPMA is in the field of cancer research. Studies have shown that CPMA has anti-cancer properties and can inhibit the growth of cancer cells in vitro. CPMA has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
作用機序
The mechanism of action of CPMA is not fully understood, but studies have shown that it interacts with various cellular pathways and proteins. CPMA has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. CPMA has also been found to modulate the activity of certain cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CPMA has several biochemical and physiological effects that make it an interesting subject for further research. Studies have shown that CPMA can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. CPMA has also been found to have anti-inflammatory effects, which can help reduce inflammation in various disease conditions.
実験室実験の利点と制限
CPMA has several advantages for lab experiments, including its high purity and stability. However, one of the limitations of CPMA is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on CPMA. One area of research is to further understand the mechanism of action of CPMA and identify the cellular pathways and proteins that are involved. Another area of research is to explore the potential applications of CPMA in other disease conditions, such as neurodegenerative diseases. Additionally, research can be conducted to improve the solubility of CPMA in water, which can make it easier to work with in experiments.
Conclusion:
In conclusion, CPMA is a chemical compound that has several potential applications in various fields of scientific research. The synthesis method of CPMA is efficient, and studies have shown that it has anti-cancer and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of CPMA and explore its potential applications in other disease conditions.
合成法
The synthesis of CPMA involves the reaction of 2-methylphenylacetic acid with cyclopentadiene in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a series of purification steps to obtain pure CPMA. This synthesis method has been found to be efficient and yields high-quality CPMA.
特性
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11-6-2-5-9-13(11)15-14(16)10-12-7-3-4-8-12/h2-3,5-7,9,12H,4,8,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXAQJSEWUWXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopent-2-en-1-yl-N-(2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)

![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)




![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)



![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)